3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
The compound “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a novel piperidine derivative . It is a part of the spiro[4.5]decanone series, which has been identified as a useful template for generating potent and selective 2OG oxygenase inhibitors .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 hydroxyl group . The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .Scientific Research Applications
Crystal Structure Analysis
The study of the crystal structure of compounds closely related to 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione reveals insights into molecular interactions and arrangements. For example, compounds with similar structures have been analyzed for their hydrogen bonding, N—H⋯π interactions, and crystallization behaviors, which are essential for understanding their chemical properties and potential for further modification (Shivachev et al., 2006).
Synthesis and Potential Therapeutic Applications
A series of compounds, including 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, have been synthesized and evaluated for their binding affinity to muscarinic receptors, demonstrating the potential for therapeutic applications. Such studies are foundational for developing new drugs and understanding molecular mechanisms of action (Ishihara et al., 1992).
Materials Science and Antimicrobial Applications
Research on N-halamine-coated cotton fabrics utilizing derivatives of diazaspirodecane-dione shows promising applications in antimicrobial and detoxification fields. These studies highlight the versatility of such compounds in contributing to the development of materials with enhanced safety and environmental benefits (Ren et al., 2009).
Anticonvulsant Activity
Derivatives of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione have been explored for their anticonvulsant profiles. Such studies provide valuable insights into the design of new therapeutic agents for treating neurological disorders, showcasing the compound's potential beyond its basic chemical interest (Aboul-Enein et al., 2014).
Hypoglycemic Activity
Investigations into the hypoglycemic activity of sulfur-containing spiro derivatives indicate potential applications in managing diabetes. These studies contribute to the broader understanding of how structural modifications can enhance biological activity, offering pathways for developing new treatments (Iqbal et al., 2012).
Future Directions
The spiro[4.5]decanone series, including “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione”, has potential for expansion into both the substrate and 2OG binding pockets of the PHDs . This makes them amenable to the development of PHD selective and, more generally, 2OG oxygenase inhibitors . Therefore, future research could focus on exploring this potential and developing new types of PHD inhibitors with improved potency and selectivity .
properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNLYNLRKUQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007995 | |
Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
882-67-7 | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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